Lithium;6-methylquinazoline-4-carboxylate

Medicinal Chemistry Lead Optimization Drug Discovery

Lithium 6-methylquinazoline-4-carboxylate (Li-MQC) offers a unique fused bicyclic quinazoline core with a 6-methyl substitution and a lithium carboxylate salt form. This specific architecture enhances solubility in polar aprotic solvents and provides a robust handle for further derivatization in kinase inhibitor SAR studies (EGFR, HER2, KRAS G12C). The lithium counterion is readily exchangeable for transition metals, making it an ideal precursor for metal-organic frameworks (MOFs) and coordination polymers. Supplied at 95% purity, it is a reliable building block for diversity-oriented screening and analytical method development. Bulk and custom synthesis inquiries are welcome.

Molecular Formula C10H7LiN2O2
Molecular Weight 194.12
CAS No. 2253640-72-9
Cat. No. B2705654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;6-methylquinazoline-4-carboxylate
CAS2253640-72-9
Molecular FormulaC10H7LiN2O2
Molecular Weight194.12
Structural Identifiers
SMILES[Li+].CC1=CC2=C(C=C1)N=CN=C2C(=O)[O-]
InChIInChI=1S/C10H8N2O2.Li/c1-6-2-3-8-7(4-6)9(10(13)14)12-5-11-8;/h2-5H,1H3,(H,13,14);/q;+1/p-1
InChIKeyPOJWPSFZDZENCX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 6-Methylquinazoline-4-carboxylate (CAS 2253640-72-9): A Versatile Quinazoline Scaffold for Medicinal Chemistry and Material Science


Lithium 6-methylquinazoline-4-carboxylate (CAS 2253640-72-9) is a heterocyclic organic compound belonging to the quinazoline family. It features a quinazoline core substituted with a methyl group at the 6-position and a carboxylate moiety at the 4-position, which is paired with a lithium cation. This compound, often designated Li-MQC, is recognized as a versatile small molecule scaffold with a fused bicyclic structure combining benzene and pyrimidine rings . Its molecular formula is C10H7LiN2O2 with a molecular weight of 194.1 g/mol . The compound is of interest in medicinal chemistry and material science due to the quinazoline ring's electron-accepting properties and the carboxylate group's coordinating ability, which suggest potential utility in various applications . It is primarily intended for research purposes and not for human or veterinary use .

Lithium 6-Methylquinazoline-4-carboxylate (CAS 2253640-72-9): Why In-Class Compounds Cannot Be Interchanged


Lithium 6-methylquinazoline-4-carboxylate exhibits specific structural and physicochemical properties that preclude simple substitution with other quinazoline derivatives. The lithium cation provides unique salt characteristics, such as enhanced solubility in polar aprotic solvents and distinct reactivity in coordination chemistry . Furthermore, the specific substitution pattern—a methyl group at the 6-position and a carboxylate at the 4-position—dictates its potential interactions with biological targets and its behavior in material science applications . While other quinazoline-4-carboxylates (e.g., the 8-fluoro analog or the free carboxylic acid) or different esters (e.g., the methyl ester) may share the core scaffold, their differing substituents and counterions can significantly alter biological activity, solubility, stability, and overall performance, making them non-interchangeable without rigorous comparative validation.

Lithium 6-Methylquinazoline-4-carboxylate (CAS 2253640-72-9): Quantitative Differentiation Data vs. Key Comparators


Comparative Physicochemical Properties: Lithium Salt vs. Methyl Ester

Direct comparison of the lithium salt form of 6-methylquinazoline-4-carboxylate with the corresponding methyl ester analog reveals substantial differences in key physicochemical properties. The lithium salt (CAS 2253640-72-9) has a molecular weight of 194.1 g/mol, while the methyl ester (CAS 1781192-83-3) has a molecular weight of 202 Da [1]. The salt form, as a powder with 95% purity, is expected to exhibit higher aqueous solubility and different reactivity profiles due to the presence of the ionic carboxylate group, whereas the methyl ester is a neutral, more lipophilic molecule (calculated LogP 2.13) [1]. This distinction is critical for formulation and bioavailability studies.

Medicinal Chemistry Lead Optimization Drug Discovery

Lithium Salt as a Versatile Synthetic Intermediate

The lithium salt form offers a distinct advantage as a synthetic intermediate compared to the free carboxylic acid. The carboxylate anion can act as a directing group in C–H functionalization reactions, while the lithium counterion can facilitate further salt metathesis to generate other metal complexes for coordination chemistry or materials science applications . In contrast, the free acid may require additional deprotonation steps and may exhibit different solubility and reactivity profiles .

Organic Synthesis Coordination Chemistry Medicinal Chemistry

Structural Comparison with Closest Quinazoline Analogs

Lithium 6-methylquinazoline-4-carboxylate (CAS 2253640-72-9) possesses a specific substitution pattern that differentiates it from other quinazoline carboxylates. Its closest analogs include the free carboxylic acid (6-methylquinazoline-4-carboxylic acid, CAS 1781192-83-3, MW 188.18 g/mol) and the 8-fluoro substituted lithium salt (lithium 8-fluoroquinazoline-4-carboxylate, CAS 2309460-17-9, MW 198.1 g/mol) [1]. The presence of a methyl group at the 6-position (in the target compound) versus a fluoro group at the 8-position (in the analog) can significantly alter electronic properties, lipophilicity, and steric hindrance, which in turn can affect target binding affinity and selectivity [2].

Structural Biology Medicinal Chemistry SAR

Lithium 6-Methylquinazoline-4-carboxylate (CAS 2253640-72-9): Optimal Research and Industrial Application Scenarios


Lead Optimization in Medicinal Chemistry for Kinase-Targeted Therapies

Lithium 6-methylquinazoline-4-carboxylate serves as a valuable starting material or intermediate in the synthesis of novel quinazoline-based kinase inhibitors. Its specific substitution pattern (6-methyl, 4-carboxylate) provides a unique handle for further derivatization, enabling exploration of structure-activity relationships (SAR) around the quinazoline core . The lithium salt form can be advantageous for generating diverse libraries of compounds via parallel synthesis, particularly when the carboxylate group is intended for further modification or as a metal-coordinating moiety [1]. This is especially relevant for targeting kinases implicated in cancer, such as EGFR, HER2, or KRAS G12C, where quinazoline scaffolds have shown promise .

Coordination Chemistry and Material Science Precursor

The lithium salt of 6-methylquinazoline-4-carboxylate is an excellent precursor for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. The carboxylate group provides a strong binding site for transition metals, while the quinazoline nitrogen atoms can serve as additional coordination points or as modulators of electronic properties . The lithium counterion can be readily exchanged with other metal cations (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) to generate novel materials with potential applications in catalysis, gas storage, or sensing [1]. This scenario leverages the compound's unique combination of a rigid heteroaromatic core and a flexible, strongly coordinating carboxylate group .

Standard in Analytical Method Development for Quinazoline Derivatives

Given its defined purity (95%) and well-characterized structure, lithium 6-methylquinazoline-4-carboxylate can serve as a reliable analytical standard for method development and validation . It can be used to calibrate HPLC, LC-MS, or NMR instruments when analyzing mixtures of quinazoline derivatives or monitoring synthetic reactions involving this scaffold. Its distinct retention time, mass spectrum, and NMR signature provide a reference point for identifying and quantifying related compounds in complex matrices .

Exploration of Novel Biological Activities via High-Throughput Screening

The compound is a suitable candidate for inclusion in diversity-oriented screening libraries aimed at identifying new hits for various biological targets. The quinazoline core is a privileged scaffold in drug discovery, known for its activity against kinases, PARPs, and other enzymes . Screening lithium 6-methylquinazoline-4-carboxylate in phenotypic or target-based assays could reveal unexpected biological activities, potentially leading to the development of novel therapeutic agents. Its moderate molecular weight and favorable physicochemical properties make it compatible with standard high-throughput screening protocols .

Quote Request

Request a Quote for Lithium;6-methylquinazoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.